

4-amino-N-cyclohexylbenzamide IUPAC name

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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

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An In-depth Technical Guide to **4-amino-N-cyclohexylbenzamide**

Abstract

This technical guide provides a comprehensive scientific overview of **4-amino-N-cyclohexylbenzamide**, a substituted benzamide of interest in medicinal chemistry and synthetic research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's chemical identity, physicochemical properties, and detailed synthesis protocols. While direct biological data on this specific molecule is limited in public literature, this guide synthesizes information on structurally related compounds to discuss its potential applications and provide a framework for future investigation. Emphasis is placed on robust, field-proven methodologies, particularly for its synthesis via the Schotten-Baumann reaction, to ensure scientific integrity and reproducibility.

Compound Identification and Structure

4-amino-N-cyclohexylbenzamide is a chemical compound featuring a central benzamide core. This core consists of a benzene ring substituted with an amino group ($-NH_2$) at position 4 and a carboxamide group ($-C(=O)NH-$). The nitrogen of the amide is further substituted with a cyclohexyl ring.

The IUPAC name for this compound is **4-amino-N-cyclohexylbenzamide**^{[1][2]}. Its identity is unequivocally established through various chemical identifiers, which are crucial for database searches and regulatory documentation.

Identifier	Value	Source
IUPAC Name	4-amino-N-cyclohexylbenzamide	PubChem[1]
CAS Number	17675-42-2	PubChem[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	PubChem[1]
Molecular Weight	218.29 g/mol	PubChem[1]
Canonical SMILES	<chem>C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N</chem>	PubChem[1]
InChI Key	KAESCVXWIIQKP-UHFFFAOYSA-N	PubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development. The data presented below is a combination of computed and estimated values from reliable chemical databases.

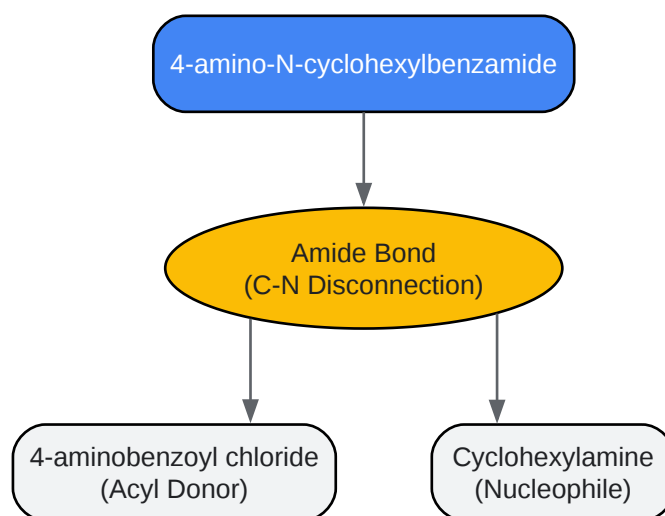
Property	Value	Notes	Source
Melting Point	162.67 °C	Estimated	Chemchart[3]
Boiling Point	411.7 °C	Estimated	Chemchart[3]
Water Solubility	46.68 mg/L	Estimated	Chemchart[3]
Density	1.11 g/cm ³	Estimated	Chemchart[3]
Hydrogen Bond Donors	2	The -NH ₂ and amide -NH groups	Chemchart[3]
Hydrogen Bond Acceptors	2	The carbonyl oxygen and amine nitrogen	Chemchart[3]
Rotatable Bonds	2	The C-C bond and C-N bond of the amide	Chemchart[3]

Synthesis of 4-amino-N-cyclohexylbenzamide

The most reliable and industrially scalable method for synthesizing N-substituted amides is the Schotten-Baumann reaction[4][5][6]. This method involves the acylation of an amine with an acyl chloride in the presence of a base. For **4-amino-N-cyclohexylbenzamide**, this translates to the reaction between 4-aminobenzoyl chloride and cyclohexylamine.

Retrosynthetic Analysis & Strategy

The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-aminobenzoyl chloride. It contains both a reactive acyl chloride and a nucleophilic amino group, which can lead to self-polymerization. To circumvent this, the reaction is typically performed using the hydrochloride salt of 4-aminobenzoyl chloride, which protects the amino group from reacting with itself[3]. The base in the reaction mixture serves two critical functions: it neutralizes the hydrochloride salt to free the amine for the desired reaction, and it quenches the HCl byproduct generated during the amide bond formation, driving the reaction to completion[6].



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Caption: Retrosynthetic analysis for **4-amino-N-cyclohexylbenzamide**.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

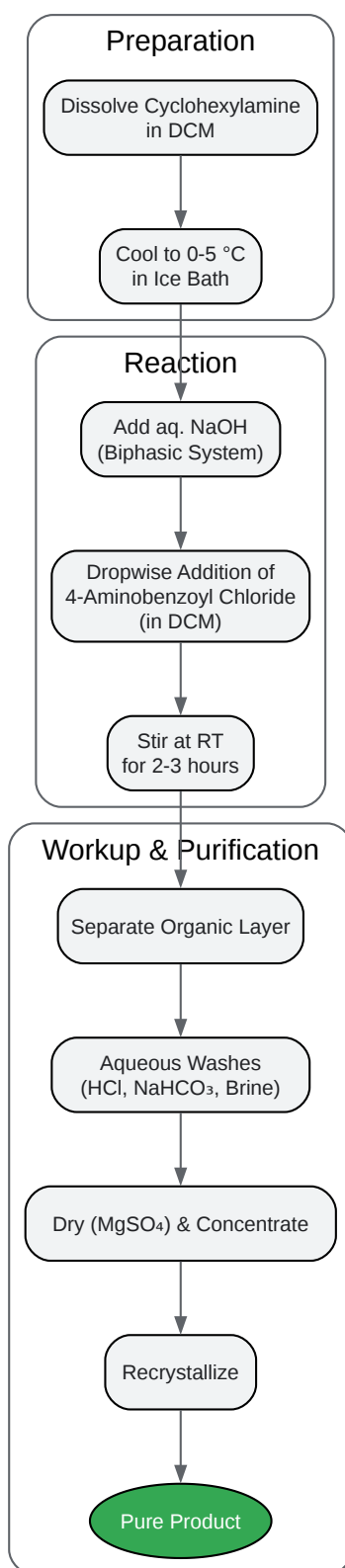
Materials:

- 4-Aminobenzoyl chloride hydrochloride
- Cyclohexylamine
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Distilled water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

- Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq.) in 50 mL of dichloromethane. Place the flask in an ice bath and allow it to cool to 0-5 °C.
 - Causality: Using a non-polar aprotic solvent like DCM dissolves the organic reactants. The reaction is conducted under cold conditions to control the exothermicity of the acylation and minimize side reactions.
- Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
- Reaction Setup: To the stirred, cooled solution of cyclohexylamine, slowly add the 2 M NaOH solution (2.5 eq.). This creates a biphasic system.

- Causality: The aqueous base will neutralize the HCl byproduct. Using a biphasic system is characteristic of the Schotten-Baumann reaction, where the product remains in the organic layer[7].
- Addition of Acyl Chloride: In a separate flask, dissolve 4-aminobenzoyl chloride hydrochloride (1.05 eq.) in 30 mL of DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes.
 - Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting amine. Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of side products, including the self-polymerization of the 4-aminobenzoyl chloride[3].
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.
 - Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Workup & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove unreacted acyl chloride and neutralize any remaining acid), and finally with 50 mL of brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
 - Causality: This aqueous workup sequence is a standard and effective method for purifying the product by removing water-soluble impurities and unreacted starting materials.
- Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **4-amino-N-cyclohexylbenzamide** as a solid.



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Caption: Experimental workflow for the synthesis of **4-amino-N-cyclohexylbenzamide**.

Troubleshooting and System Validation

Issue	Potential Cause	Recommended Solution
Low Yield	Incomplete reaction.	Extend reaction time at room temperature. Confirm starting material quality.
Product loss during workup.	Ensure pH is correct during washes. Avoid vigorous shaking that can cause emulsions.	
Impure Product	Self-polymerization of acyl chloride.	Ensure slow, controlled addition of acyl chloride at low temperature.
Unreacted starting materials present.	Optimize washing steps; use correct stoichiometry.	
Oily Product	Residual solvent or impurities.	Ensure complete drying of organic layer; recrystallize from a suitable solvent system.

Spectroscopic Characterization

The identity and purity of the synthesized **4-amino-N-cyclohexylbenzamide** should be confirmed using standard analytical techniques.

- ¹H-NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (typically two doublets), the broad singlet of the primary amine (-NH₂), the amide proton (-NH-), and a series of multiplets for the protons on the cyclohexyl ring[8].
- ¹³C-NMR:** The carbon NMR will show signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring (typically in the 25-50 ppm range)[8].
- IR Spectroscopy:** Key vibrational bands would include N-H stretches for the primary amine and secondary amide (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide

carbonyl (around 1630-1660 cm^{-1}), and C-N stretching bands.

- Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak $[\text{M}]^+$ or protonated molecule peak $[\text{M}+\text{H}]^+$ corresponding to the compound's molecular weight (218.29).

Potential Biological Applications & Future Directions

A comprehensive literature search reveals a notable lack of specific biological activity data for **4-amino-N-cyclohexylbenzamide** itself. However, the benzamide scaffold is a well-established pharmacophore present in numerous therapeutic agents. The biological activities of structurally similar compounds can therefore provide valuable context and guide future research.

- Antiviral Activity: A study on N-phenylbenzamide derivatives identified compounds with activity against Enterovirus 71 (EV 71)[9]. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be a promising lead compound[9]. This suggests that the aminobenzamide core, as present in **4-amino-N-cyclohexylbenzamide**, could be explored for antiviral properties.
- Antiproliferative & Anticancer Activity: Various substituted benzamides have demonstrated antiproliferative activity[2]. The 3-aminobenzamide moiety, for instance, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy. While the target compound has a 4-amino substitution, its potential as a cytotoxic or PARP-inhibiting agent could be a fruitful area of investigation.
- Enzyme Inhibition: The broader class of cyclohexylbenzamide derivatives has been investigated for various enzyme inhibitory activities. For example, a series of 4,4-disubstituted cyclohexylbenzamide derivatives were optimized as potent and selective inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in metabolic diseases.

Given this context, **4-amino-N-cyclohexylbenzamide** represents a valuable starting point for a lead optimization campaign. Researchers could use it as a scaffold to synthesize a library of

derivatives for screening against various biological targets, including viral polymerases, kinases, and PARP.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-amino-N-cyclohexylbenzamide** is associated with the following hazards:

- H302: Harmful if swallowed[1].
- H315: Causes skin irritation[1].
- H319: Causes serious eye irritation[1].
- H335: May cause respiratory irritation[1].

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with established physicochemical properties and a robust, reproducible synthetic pathway. While its own biological profile remains to be elucidated, its structural similarity to compounds with known antiviral, antiproliferative, and enzyme-inhibiting activities makes it a molecule of significant interest for drug discovery and development. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

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